Na+/K+-ATPase Inhibitory Potency: 100-Fold Difference Driven by C14 Hydroxylation Status
Within the bufanolide-derived bufadienolide series, the presence of a hydroxyl group at the C14 position is the primary determinant of Na+/K+-ATPase inhibitory potency. In a direct head-to-head comparison using human kidney Na+/K+-ATPase preparations, arenobufagin and bufalin (both possessing 14β-OH) exhibited IC50 values of 28.3 nM and 28.7 nM, respectively, whereas ψ-bufarenogin (lacking C14 hydroxylation) showed an IC50 of 3020 nM [1]. This represents a potency difference of approximately 100-fold (28.3 nM vs. 3020 nM), providing unequivocal evidence that C14 hydroxylation is not a minor structural variation but a binary switch for high-affinity target engagement [1].
| Evidence Dimension | Na+/K+-ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | arenobufagin: 28.3 nM; bufalin: 28.7 nM |
| Comparator Or Baseline | ψ-bufarenogin: 3020 nM |
| Quantified Difference | ~100-fold more potent for 14β-OH compounds (28.3 nM vs. 3020 nM) |
| Conditions | Human kidney Na+/K+-ATPase preparation; concentration-dependent inhibition assay |
Why This Matters
Procurement of bufanolide scaffold derivatives must verify the C14 hydroxylation status, as this single structural feature determines whether the compound will exhibit nanomolar or micromolar target engagement.
- [1] Perera Córdova WH, Leitão SG, Cunha-Filho G, et al. Bufadienolides from parotoid gland secretions of Cuban toad Peltophryne fustiger (Bufonidae): Inhibition of human kidney Na+/K+-ATPase activity. Toxicon. 2016;110:27-34. View Source
